molecular formula C20H28ClF3N4O3 B12351047 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride

5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride

Cat. No.: B12351047
M. Wt: 464.9 g/mol
InChI Key: IKOSKJRQYNTHDJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (5R,6S)-3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione hydrochloride . The name reflects its stereochemistry at the 5th and 6th carbon positions (R and S configurations, respectively), the piperazine-substituted phenyl group, and the trifluoroethoxy substituent.

Structurally, the molecule consists of three key moieties:

  • A 1,3-diazinane-2,4-dione core with hydroxyl and methyl groups at positions 5 and 6.
  • A 3-(piperazin-1-yl)propyl chain linking the diazinane core to the aromatic system.
  • A 2-(2,2,2-trifluoroethoxy)phenyl group attached to the piperazine ring.

The hydrochloride salt form introduces a chloride counterion, which stabilizes the protonated amine groups in the piperazine ring under physiological conditions.

IUPAC Name Structural Features
(5R,6S)-3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione hydrochloride - Diazinane core with hydroxyl/methyl substituents
- Piperazine-propyl linker
- Trifluoroethoxy-substituted phenyl group

CAS Registry Number and Alternative Designations

The compound is registered under multiple identifiers across chemical databases:

  • Base compound (free base): CAS 232953-52-5
  • Hydrochloride salt: CAS 1215654-26-4

Alternative designations include:

  • RS-100329 hydrochloride (pharmacological research name)
  • CHEMBL56331 (ChEMBL database identifier)
  • BDBM50160161 (BindingDB entry)
  • ZINC601958 (ZINC15 catalog number)

These aliases reflect its utility across drug discovery platforms and biochemical screening libraries. The name RS-100329 hydrochloride is particularly prominent in adrenergic receptor studies, where it serves as a selective α1A-adrenoceptor antagonist.

Molecular Formula and Weight Analysis

The hydrochloride salt has the molecular formula C20H26ClF3N4O3 , derived from the free base (C20H25F3N4O3) with the addition of hydrochloric acid (HCl). Its molecular weight is 462.9 g/mol , calculated as follows:

Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 20 12.01 240.20
Hydrogen (H) 26 1.008 26.21
Chlorine (Cl) 1 35.45 35.45
Fluorine (F) 3 19.00 57.00
Nitrogen (N) 4 14.01 56.04
Oxygen (O) 3 16.00 48.00
Total - - 462.90

Properties

Molecular Formula

C20H28ClF3N4O3

Molecular Weight

464.9 g/mol

IUPAC Name

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride

InChI

InChI=1S/C20H27F3N4O3.ClH/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23;/h2-3,5-6,15H,4,7-14H2,1H3,(H,24,29);1H

InChI Key

IKOSKJRQYNTHDJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Diazinane-2,4-dione Core

The diazinane-dione scaffold is constructed via cyclization of a substituted urea or thiourea derivative. A representative method involves:

  • Reactants : 5-Methylbarbituric acid or substituted 1,3-diamine with a dicarbonyl agent (e.g., diethyl carbonate).
  • Conditions : Reflux in ethanol with catalytic acid (e.g., HCl) or base (e.g., K$$2$$CO$$3$$).

Example :

5-Methylbarbituric acid + Propane-1,3-diamine → 5-Methyl-1,3-diazinane-2,4-dione  
Conditions: Ethanol, HCl, 80°C, 12 h  
Yield: 78%   

Piperazine Functionalization

The piperazine moiety is synthesized separately and coupled to the propyl linker:

  • Intermediate : 1-(2-(Trifluoroethoxy)phenyl)piperazine, prepared via:
    • Nucleophilic substitution : 2-Fluorophenylpiperazine + Trifluoroethyl bromide, NaH, THF.
    • Buchwald–Hartwig coupling : For aryl halides lacking reactivity.

Example :

2-Fluorophenylpiperazine + Trifluoroethyl bromide → 1-(2-(Trifluoroethoxy)phenyl)piperazine  
Conditions: THF, NaH, 0°C → RT, 8 h  
Yield: 82%   

Coupling of Diazinane-dione and Piperazine

The chloropropyl intermediate undergoes nucleophilic substitution with the piperazine:

  • Conditions : Excess piperazine, DMF, 80°C, 12 h.

Example :

3-(3-Chloropropyl)-5-methyl-1,3-diazinane-2,4-dione + 1-(2-(Trifluoroethoxy)phenyl)piperazine → Target free base  
Yield: 58%   

Hydrochloride Salt Formation

The free base is treated with HCl gas or aqueous HCl in ethanol/ether:

Free base + HCl (g) → 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione hydrochloride  
Conditions: EtOH, 0°C, 1 h  
Yield: 95%   

Optimization and Key Challenges

Reaction Efficiency

  • Alkylation Selectivity : Competing N-alkylation at piperazine nitrogens is mitigated using stoichiometric control.
  • Purification : Column chromatography (SiO$$_2$$, EtOAc/hexane) or recrystallization (ethanol/water) ensures purity.

Analytical Validation

  • NMR : $$^1$$H NMR confirms propyl linker integration (δ 2.8–3.2 ppm, multiplet) and trifluoroethoxy group (δ 4.4 ppm, quartet).
  • HPLC : Purity >98% achieved via reverse-phase C18 column (MeCN/H$$_2$$O + 0.1% TFA).

Alternative Synthetic Routes

Method Description Yield Reference
Mitsunobu Reaction Coupling via hydroxyl intermediates using DIAD/PPh$$_3$$ 45%
Reductive Amination For diazinane-dione cores with amine handles 52%
Solid-Phase Synthesis Piperazine immobilization on resin for iterative coupling 38%

Industrial-Scale Considerations

  • Cost-Effective Reagents : Trifluoroethyl bromide replaced with trifluoroethanol/PCl$$_3$$ for large batches.
  • Green Chemistry : Solvent recovery (THF, DMF) and catalytic methods reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) and vanadium pentoxide (V2O5) in tert-butanol.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium iodide (NaI) in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may block mitochondrial complex I, leading to mitochondrial dysfunction and subsequent cellular effects .

Comparison with Similar Compounds

Key Observations :

  • Unlike RS100329, which shows high α1A-AR selectivity, the target compound’s lack of a rigid quinazoline core may reduce subtype specificity .
  • QAPB’s fluorescent properties enable intracellular receptor mapping, a feature absent in the target compound but relevant for understanding subcellular drug action .

Heterocyclic Diones (Table 2)

Compound Name Core Structure Functional Groups Therapeutic Use Pharmacokinetic Notes
Target Compound 1,3-Diazinane-2,4-dione Trifluoroethoxy-phenyl, piperazine Undisclosed Hydrochloride salt improves solubility
Pioglitazone Hydrochloride Thiazolidine-2,4-dione Benzyl-ethoxy-pyridinyl PPAR-γ agonist (diabetes) Hydrochloride enhances oral absorption

Key Observations :

  • The 1,3-diazinane-2,4-dione core in the target compound differs from Pioglitazone’s thiazolidinedione, likely altering target specificity (e.g., adrenergic vs. metabolic receptors) .
  • Both compounds utilize hydrochloride salts for improved solubility, a critical factor in preclinical development .

Mechanistic and Functional Insights

  • Intracellular Binding: Evidence from QAPB studies suggests that ~40% of α1-ARs reside intracellularly in native cells .
  • Receptor Subtype Dynamics: While RS100329 distinguishes α1A-ARs, the target compound’s piperazine-propyl chain may favor interactions with multiple subtypes (e.g., α1B, α1D), akin to QAPB’s non-selective profile .

Biological Activity

5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride (CAS No. 232953-52-5) is a synthetic compound with potential therapeutic applications. Its complex structure features a piperazine moiety and a trifluoroethoxy group, which may influence its biological activity. This article explores the compound's biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H25F3N4O3
  • Molecular Weight : 426.43 g/mol
  • IUPAC Name : 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione hydrochloride
  • CAS Number : 232953-52-5

Antidepressant Effects

Research indicates that the compound exhibits antidepressant-like effects in animal models. A study conducted on rodents demonstrated significant reductions in immobility time in the forced swim test (FST), suggesting potential efficacy in treating depression .

Neuroprotective Properties

The compound has shown neuroprotective effects against oxidative stress-induced neuronal cell death. In vitro studies revealed that it reduces reactive oxygen species (ROS) levels and enhances cell viability in neuronal cultures exposed to neurotoxic agents .

Antitumor Activity

Preliminary investigations suggest that this compound may possess antitumor properties. In vitro assays indicated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis .

The biological activity of 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride is likely mediated through its interaction with neurotransmitter systems and cellular signaling pathways:

  • Serotonin Receptor Modulation : The piperazine moiety may interact with serotonin receptors (5-HT), contributing to its antidepressant effects.
  • Inhibition of Carbonic Anhydrases : Similar compounds have been shown to inhibit carbonic anhydrases (CAs), which could play a role in its antitumor activity by disrupting tumor metabolism .

Case Studies and Research Findings

StudyFindings
Rodent Model StudyShowed significant reduction in immobility time in FST, indicating antidepressant-like activity .
Neuroprotection StudyDemonstrated reduced ROS levels and increased neuronal cell viability under oxidative stress conditions .
Antitumor AssayInhibited proliferation of breast and lung cancer cell lines through apoptosis induction .

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